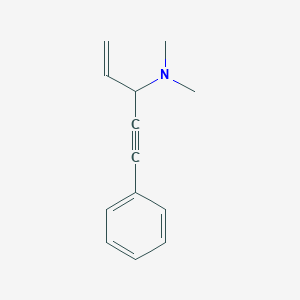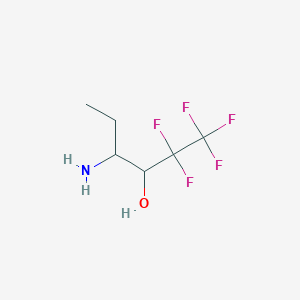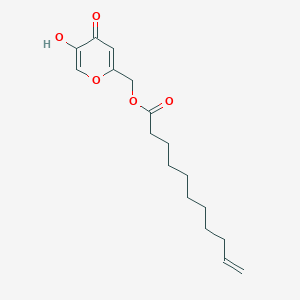![molecular formula C39H33N B14235472 3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine CAS No. 478262-73-6](/img/structure/B14235472.png)
3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine is an organic compound with a complex structure It consists of a central amine group bonded to three biphenyl groups, each of which is further substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine typically involves multiple steps. One common approach is the reaction of 3-methylbiphenyl-4-amine with 3-methylbiphenyl-4-boronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine or hydrocarbon.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. In organic electronics, it functions as a hole transport material, facilitating the movement of positive charges through the device. The compound’s structure allows for efficient charge transfer and stability, making it suitable for use in OLEDs and OPVs.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(3-methylphenyl)-N,N’-diphenyl-benzidine: Similar structure but lacks the additional biphenyl group.
N,N-bis(3-methylphenyl)-N-phenyl-benzidine: Similar but with fewer aromatic rings.
Uniqueness
3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine is unique due to its three biphenyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in organic electronics where high performance and durability are required.
Propiedades
Número CAS |
478262-73-6 |
|---|---|
Fórmula molecular |
C39H33N |
Peso molecular |
515.7 g/mol |
Nombre IUPAC |
2-methyl-N,N-bis(2-methyl-4-phenylphenyl)-4-phenylaniline |
InChI |
InChI=1S/C39H33N/c1-28-25-34(31-13-7-4-8-14-31)19-22-37(28)40(38-23-20-35(26-29(38)2)32-15-9-5-10-16-32)39-24-21-36(27-30(39)3)33-17-11-6-12-18-33/h4-27H,1-3H3 |
Clave InChI |
SAJSHGXEZAJNMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC=CC=C2)N(C3=C(C=C(C=C3)C4=CC=CC=C4)C)C5=C(C=C(C=C5)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)


silane](/img/structure/B14235445.png)
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)

![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)

